Acid Strength vs. 4-Chloro Isomer
2‑Chloro‑3,5‑dinitrobenzoic acid exhibits a predicted pKa of 1.51 [REFS‑1]. In contrast, the experimental pKa of 4‑chloro‑3,5‑dinitrobenzoic acid is 2.63 (Ka = 2.36 × 10⁻³, determined by conductivity measurements) [REFS‑2], and 3,5‑dinitrobenzoic acid has a literature pKa of 2.82 [REFS‑3]. This corresponds to the target compound being approximately 13 times more acidic than its 4‑chloro isomer and roughly 20 times more acidic than the parent acid.
Parent acid: pKa 2.82
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.51 (predicted) |
| Comparator Or Baseline | 4‑Chloro‑3,5‑dinitrobenzoic acid: pKa = 2.63 (experimental); 3,5‑Dinitrobenzoic acid: pKa = 2.82 |
| Quantified Difference | ~13‑fold higher acidity vs. 4‑chloro isomer; ~20‑fold vs. parent acid |
| Conditions | Aqueous solution, 25 °C (experimental values for 4‑chloro isomer); predicted value for 2‑chloro isomer using ACD/Labs Percepta |
Why This Matters
For procurement in acid‑catalyzed or pH‑sensitive applications (e.g., activation of carboxylic acid, salt formation, extraction protocols), the 2‑chloro isomer delivers a meaningfully different proton‑transfer equilibrium that directly influences reaction kinetics and work‑up efficiency.
- [1] Lopez, J. L.; Garcia Einschlag, F. S.; Rives, C. V.; Villata, L. S.; Capparelli, A. L. Physicochemical and Toxicological Studies on 4‑Chloro‑3,5‑dinitrobenzoic Acid in Aqueous Solutions. Environ. Toxicol. Chem. 2004, 23 (5), 1129‑1135. Ka = 2.36 × 10⁻³ (pKa ≈ 2.63). View Source
- [2] Wikipedia. 3,5‑Dinitrobenzoic acid. pKa = 2.82. https://en.wikipedia.org/wiki/3,5‑Dinitrobenzoic_acid (accessed 2026‑04‑26). View Source
